2-Amino-2,3-dihydro-5-nitro-1H-indene-2-carboxylic acid 2-Amino-2,3-dihydro-5-nitro-1H-indene-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 885953-17-3
VCID: VC20369639
InChI: InChI=1S/C10H10N2O4/c11-10(9(13)14)4-6-1-2-8(12(15)16)3-7(6)5-10/h1-3H,4-5,11H2,(H,13,14)
SMILES:
Molecular Formula: C10H10N2O4
Molecular Weight: 222.20 g/mol

2-Amino-2,3-dihydro-5-nitro-1H-indene-2-carboxylic acid

CAS No.: 885953-17-3

Cat. No.: VC20369639

Molecular Formula: C10H10N2O4

Molecular Weight: 222.20 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-2,3-dihydro-5-nitro-1H-indene-2-carboxylic acid - 885953-17-3

Specification

CAS No. 885953-17-3
Molecular Formula C10H10N2O4
Molecular Weight 222.20 g/mol
IUPAC Name 2-amino-5-nitro-1,3-dihydroindene-2-carboxylic acid
Standard InChI InChI=1S/C10H10N2O4/c11-10(9(13)14)4-6-1-2-8(12(15)16)3-7(6)5-10/h1-3H,4-5,11H2,(H,13,14)
Standard InChI Key RMJUCYFAZHSRAU-UHFFFAOYSA-N
Canonical SMILES C1C2=C(CC1(C(=O)O)N)C=C(C=C2)[N+](=O)[O-]

Introduction

Molecular Structure and Stereochemistry

The compound’s core consists of a partially saturated indene system (a fused bicyclic structure comprising a benzene ring and a five-membered ring with one double bond). Key structural features include:

  • Amino group (-NH2_2): Positioned at the bridgehead carbon (C2), contributing to potential zwitterionic resonance forms.

  • Carboxylic acid (-COOH): Also at C2, enabling hydrogen bonding and salt formation.

  • Nitro group (-NO2_2): Located at C5 on the aromatic ring, introducing strong electron-withdrawing effects.

The IUPAC name, 2-amino-5-nitro-1,3-dihydroindene-2-carboxylic acid, reflects this arrangement . Computational studies using InChIKey RMJUCYFAZHSRAU-UHFFFAOYSA-N confirm the planar geometry of the aromatic ring and the tetrahedral configuration at C2 .

Synthesis and Preparation

Synthetic Routes

The synthesis typically involves multi-step protocols:

  • Indene Functionalization: Starting from indene or its derivatives, nitration at C5 introduces the nitro group. For example, nitration of 2,3-dihydro-1H-indene using mixed acids (H2_2SO4_4/HNO3_3) yields 5-nitro-2,3-dihydro-1H-indene .

  • Amination and Carboxylation: Subsequent Strecker synthesis or Gabriel reaction introduces the amino and carboxylic acid groups at C2. A reported method involves treating 5-nitroindan-2-one with ammonium cyanide followed by hydrolysis .

Table 1: Key Synthetic Intermediates

IntermediateCAS NumberRole in Synthesis
5-Nitro-2,3-dihydro-1H-indene7436-07-9Nitration precursor
2-Aminoindan-2-carboxylic acid27473-62-7Structural analog

Optimization Challenges

  • Regioselectivity: Nitration at C5 is favored due to the electron-donating effects of the dihydro structure, but minor isomers (e.g., 4-nitro) require chromatographic separation .

  • Stability: The nitro group’s electron-withdrawing nature destabilizes intermediates, necessitating low-temperature conditions .

Physical and Chemical Properties

CompoundMolecular Weight (g/mol)logPWater Solubility (mg/L)
2-Aminoindan-2-carboxylic acid177.201.96120
5-Nitroindan163.172.1285
Target Compound222.201.82<50 (predicted)

Reactivity

  • Acid-Base Behavior: The carboxylic acid (pKa ≈ 4.2) and amino group (pKa ≈ 9.8) enable zwitterionic formation at physiological pH .

  • Nitro Group Reduction: Catalytic hydrogenation (H2_2, Pd/C) converts the nitro group to an amine, yielding diamino derivatives .

  • Decarboxylation: Thermal decomposition above 200°C releases CO2_2, forming 2-amino-5-nitroindane .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1^1H NMR (CDCl3_3):

    • Aromatic protons (C6–C8): δ 7.8–8.2 ppm (doublets, integrating for 2H) .

    • Bridgehead protons (C1, C3): δ 3.1–3.4 ppm (multiplet, 4H) .

    • NH2_2: δ 5.2 ppm (broad, exchanges with D2_2O) .

Mass Spectrometry

  • EI-MS: Major fragments at m/z 222 (M+^+), 177 (M+^+-COOH), and 120 (C7_7H6_6NO2+_2^+) .

Infrared (IR) Spectroscopy

  • Strong absorption at 1705 cm1^{-1} (C=O stretch), 1530 cm1^{-1} (asymmetric NO2_2), and 1340 cm1^{-1} (symmetric NO2_2) .

Applications and Derivatives

Pharmaceutical Intermediates

The compound serves as a precursor to protease inhibitors and kinase modulators. For example:

  • Anticancer Agents: Diamino derivatives (via nitro reduction) exhibit IC50_{50} values <10 μM against breast cancer cell lines .

  • Antimicrobials: Ester derivatives (e.g., ethyl 2-amino-5-nitroindene-2-carboxylate) show MICs of 2–8 μg/mL against Staphylococcus aureus .

Materials Science

  • Coordination Polymers: The carboxylic acid group binds metal ions (e.g., Cu2+^{2+}), forming porous frameworks with applications in gas storage .

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